
2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H7F5O. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, making it a fluorinated alcohol. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high thermal stability and resistance to metabolic degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol involves the asymmetric reduction of 2,2,2-trifluoroacetophenone using an optically active Grignard reagent . The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled conditions. The process often includes steps such as purification and crystallization to obtain the compound in high purity. Specific details on industrial methods are proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce difluoromethyl alcohols .
Applications De Recherche Scientifique
2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with high thermal stability
Mécanisme D'action
The mechanism by which 2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-2-phenylethan-1-ol: Similar structure but lacks the trifluoromethyl group.
2-Chloro-2,2-difluoro-1-phenyl-ethan-1-ol: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the presence of both difluoro and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in applications requiring high thermal stability and resistance to degradation .
Propriétés
Formule moléculaire |
C9H7F5O |
|---|---|
Poids moléculaire |
226.14 g/mol |
Nom IUPAC |
2,2-difluoro-2-[2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H7F5O/c10-8(11,5-15)6-3-1-2-4-7(6)9(12,13)14/h1-4,15H,5H2 |
Clé InChI |
BQQDJURAMRGNMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CO)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


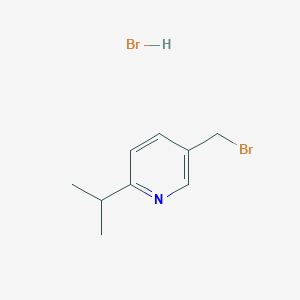
![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)
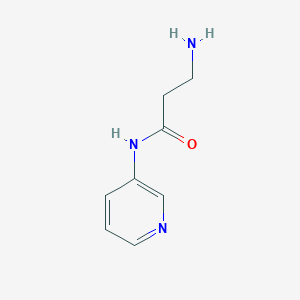
![6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061100.png)
![Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1](/img/structure/B15061111.png)
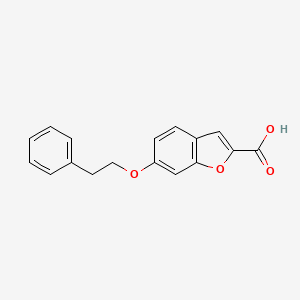
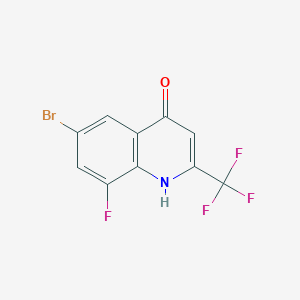
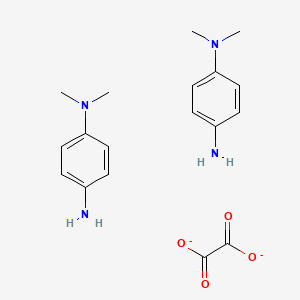

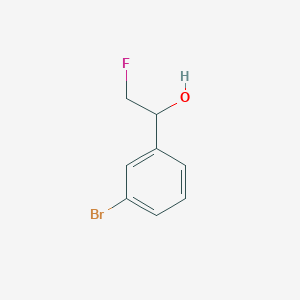
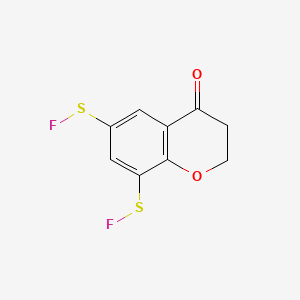
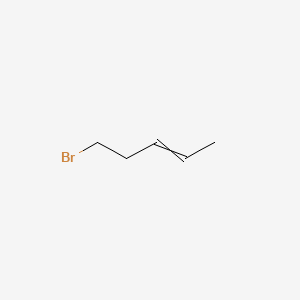
![Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate](/img/structure/B15061161.png)

